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Compound of Interest

Compound Name: UBP512

CAS No.: 1333112-78-9

Cat. No.: B611533

Get Quote

Topic: UBP512 Pharmacological Characterization & Curve Fitting Audience:

Electrophysiologists, Pharmacologists, and Neuroscience Researchers Version: 2.1 (Current as

of 2025)

Core Directive & Executive Summary
UBP512 (9-iodophenanthrene-3-carboxylic acid) is a synthetic, subunit-selective allosteric

modulator of NMDA receptors. Unlike simple competitive antagonists, UBP512 exhibits

bidirectional modulation depending on the GluN2 subunit composition of the receptor complex.

Critical Pharmacological Profile:

GluN1/GluN2A: Positive Allosteric Modulator (Potentiation).

GluN1/GluN2C & GluN1/GluN2D: Negative Allosteric Modulator (Inhibition).

GluN1/GluN2B: Minimal effect (weak inhibition at high concentrations).
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Support Note: If you are observing unexpected current increases when expecting inhibition,

verify your subunit expression system immediately. You are likely recording from GluN2A-

containing receptors.

Experimental Preparation (The "Pre-Game")
Stock Solution & Solubility
UBP512 contains a hydrophobic phenanthrene core, making aqueous solubility poor. Proper

stock preparation is non-negotiable for accurate dose-response curves (DRCs).

Parameter Specification Technical Note

Molecular Weight ~348.14 g/mol

Primary Solvent DMSO (Dimethyl sulfoxide)
Do not attempt to dissolve

directly in water/ACSF.

Max Stock Conc. 50 mM - 100 mM
Sonicate for 5-10 mins if

particulate persists.

Working Solvent ACSF / HEPES Buffer

Max final DMSO concentration

should be <0.1% to avoid

solvent effects.

Stability -20°C (Aliquot)

Avoid freeze-thaw cycles.

Protect from light (iodinated

compound).

Serial Dilution Protocol (Logarithmic)
For a complete DRC, use a semi-logarithmic dilution series.

Range: 0.1 µM to 300 µM.

Spacing: Half-log steps (e.g., 1, 3, 10, 30, 100 µM) provide better curve resolution than linear

steps.

Experimental Workflow (Electrophysiology)
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The following workflow describes the standard Whole-Cell Patch Clamp protocol for validating

UBP512 activity.

Diagram: UBP512 Experimental Logic
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Caption: Logical workflow for classifying UBP512 effects based on subunit composition.

Data Analysis & Curve Fitting
Because UBP512 can be an inhibitor or a potentiator, you must use the correct mathematical

model for your dataset.

Scenario A: Inhibition (GluN2C / GluN2D)
Target:

Determination.[1][2][3] Equation: 4-Parameter Logistic (Inhibition).

X: Log[Concentration] of UBP512.

Y: Normalized Response (% of Control).

Constraint: Constrain "Top" to 100% (Control response) if your baseline is stable.

Expected Values:

GluN2D:
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.

GluN2C:

.

Scenario B: Potentiation (GluN2A)
Target:

/ Potentiation Magnitude.[1][3] Equation: 4-Parameter Logistic (Stimulation).

Y: Normalized Response (% of Control).

Bottom: 100% (Baseline current).

Top: Maximum potentiation plateau (variable, often >150%).

Note: Potentiation is often concentration-dependent on the agonist (Glutamate) as well.

UBP512 potentiation is more pronounced at higher agonist concentrations.

Troubleshooting Guide (FAQs)
Q1: My dose-response curve is flat or barely moving.
What is wrong?
Diagnosis: You are likely recording from GluN2B-containing receptors. Mechanism: UBP512
has very low affinity and efficacy at GluN2B subunits. Solution:

Verify your transfection efficiency (if using HEK cells).

If using brain slices, ensure you are not recording from a region/developmental stage

dominated by GluN2B (e.g., very young hippocampus).

Q2: I see inhibition at low doses but variability at high
doses. Why?
Diagnosis: Solubility issues or non-specific effects. Root Cause: At concentrations >100 µM,

the phenanthrene ring can cause precipitation in aqueous buffers, leading to "noise" or false
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inhibition due to physical occlusion. Solution:

Check the recording chamber for microscopic crystals.

Do not exceed 300 µM.

Ensure 0.1% DMSO is present in your "0 µM" control vehicle to match the osmolarity/solvent

effects.

Q3: The degree of potentiation on GluN2A varies wildly
between cells.
Diagnosis: Agonist concentration mismatch. Root Cause: UBP512 is an allosteric modulator. Its

efficacy is coupled to the occupancy of the orthosteric site (Glutamate/Glycine). Solution:

Standardize your agonist application. Potentiation is often greater when the receptor is

saturated with Glutamate/Glycine (e.g., 100 µM Glu) compared to sub-saturating levels.

Q4: Can I use UBP512 to block NMDA currents in native
tissue?
Diagnosis: Only specific subtypes. Analysis: UBP512 is not a broad-spectrum blocker like APV

or MK-801. It will:

Inhibit GluN2C/D (interneurons, cerebellum).

Potentiate GluN2A (synaptic receptors in adult hippocampus/cortex).

Warning: In native tissue expressing both 2A and 2C, the net effect on the whole-cell current

will be a complex summation (mixed potentiation/inhibition), making analysis difficult.

Mechanism of Action Diagram
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Caption: Allosteric regulation mechanism of UBP512 showing subunit-dependent divergence.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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